1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone
Description
This compound features a 1,4-thiazepan ring system substituted with a 2-fluorophenyl group and a sulfone moiety (1,1-dioxido). The ethanone side chain is modified with a pyridin-4-ylthio group, which introduces sulfur-based electron withdrawal and aromatic interactions. Its molecular formula is C₁₈H₁₉FN₂O₃S (MW: 362.4 g/mol).
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S2/c19-16-4-2-1-3-15(16)17-7-10-21(11-12-26(17,23)24)18(22)13-25-14-5-8-20-9-6-14/h1-6,8-9,17H,7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTHTNQMAXGRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CSC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Core Heterocyclic Ring Modifications
1,4-Thiazepan vs. Thiazole/Triazole Systems
- Thiazepan Derivatives: The 1,4-thiazepan ring in the target compound (with sulfone) contrasts with thiazole or triazole cores in analogs. For instance, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replaces the thiazepan with a triazole ring. Triazoles are known for metabolic stability but may lack the conformational flexibility of thiazepans, which could influence binding pocket accessibility .
- Pyridine-Thiazole Hybrids: Compounds like (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone () utilize thiazole rings, which are associated with kinase inhibition (e.g., c-Met, CDK1). The thiazepan-sulfone system in the target compound may offer improved solubility or reduced off-target effects compared to rigid thiazoles .
Substituent Effects: Fluorophenyl and Pyridylthio Groups
- 2-Fluorophenyl Group: This substituent is conserved in analogs like 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone () and 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone (). Fluorine enhances lipophilicity and metabolic stability by resisting oxidative degradation, a critical feature for bioavailability .
- Pyridin-4-ylthio vs. Pyridin-3-yl: A related compound, 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone (), substitutes the sulfur-linked pyridin-4-yl with a pyridin-3-yl group. The 4-position sulfur may enhance π-stacking interactions or hydrogen bonding compared to the 3-position .
Sulfone Functionality
The 1,1-dioxido (sulfone) group in the thiazepan ring is critical for electronic and steric effects. Analog 899733-82-5 () incorporates a sulfone in a benzo[e]thiadiazin system, suggesting sulfones are prioritized for their electron-withdrawing properties, which can stabilize charge interactions in enzyme active sites. Sulfones also improve oxidative stability compared to sulfides .
Molecular Weight and Complexity
The target compound’s moderate molecular weight (362.4) balances complexity and drug-likeness, adhering to Lipinski’s rules better than heavier analogs like 899733-82-5 (371.5) .
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